

Technical Guide: 1-Boc-piperidine-3-acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Boc-piperidine-3-acetic acid**

Cat. No.: **B070066**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-piperidine-3-acetic acid, also known as tert-butyl 3-(carboxymethyl)piperidine-1-carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a carboxylic acid functional group and a readily removable tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1][2][3] This compound is particularly valuable in the development of novel therapeutics, including analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1][2][3] The Boc group ensures stability and allows for selective reactions at other positions of the molecule, streamlining synthetic pathways in drug discovery.[1][3]

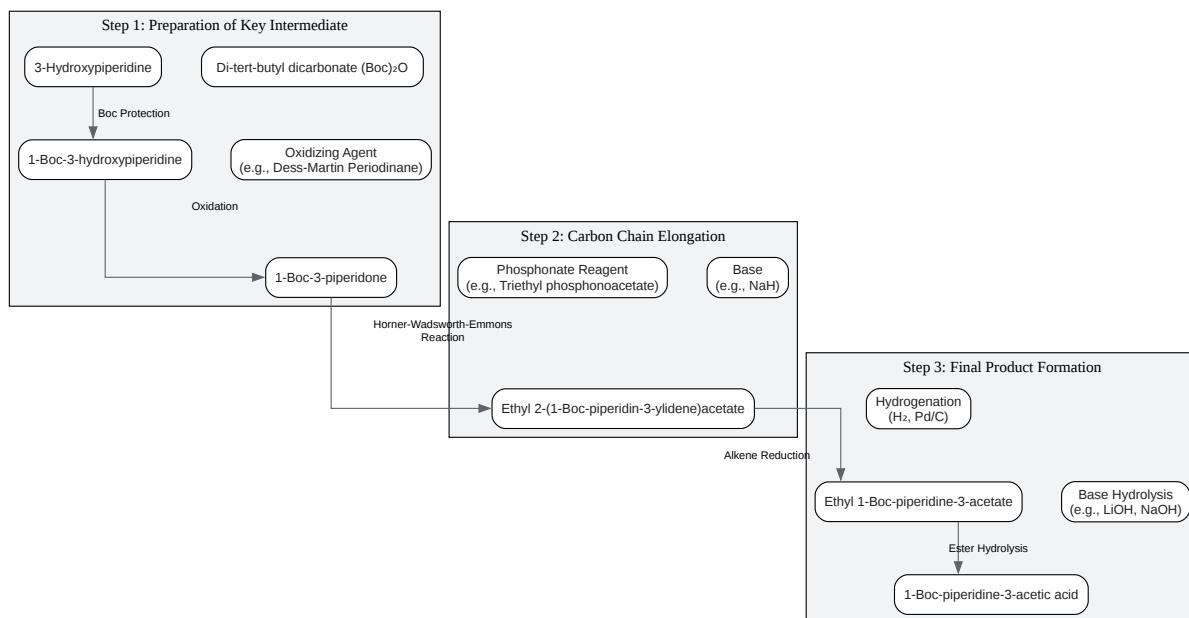
This technical guide provides a comprehensive overview of the physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in modern drug development.

Physicochemical and Quantitative Data

The key properties of **1-Boc-piperidine-3-acetic acid** are summarized below. Data for racemic, (R), and (S) enantiomers are provided where available.

Property	Value	Reference
Molecular Weight	243.30 g/mol	[2][4]
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[2][4]
Appearance	White to light yellow solid or powder	[2]
Melting Point	76-79 °C	
Boiling Point	373 °C at 760 mmHg	
Flash Point	179.4 °C	
Purity (Typical)	≥ 96% (racemic), ≥ 98% (enantiomers by HPLC)	[2][3]
Storage Conditions	0-8 °C, in a dry, cool, and well-ventilated place	[2][3]

Table 1: CAS Registry Numbers


Compound Form	CAS Number
Racemic	183483-09-2
(S)-enantiomer	941289-27-6
(R)-enantiomer	912940-89-7

Synthesis and Characterization

The synthesis of **1-Boc-piperidine-3-acetic acid** is typically achieved through a multi-step process starting from commercially available precursors. A common and logical pathway involves the preparation of the key intermediate, 1-Boc-3-piperidone, followed by olefination and subsequent hydrolysis.

Logical Synthesis Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This pathway represents a common approach in organic synthesis for converting a cyclic ketone to a carboxylic acid derivative with a one-carbon extension.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **1-Boc-piperidine-3-acetic acid**.

Experimental Protocols

This protocol describes the oxidation of 1-Boc-3-hydroxypiperidine.

- Materials: 1-Boc-3-hydroxypiperidine (1.0 eq.), Dess-Martin periodinane (1.1 eq.), Dichloromethane (DCM).
- Procedure:
 - Dissolve 1-Boc-3-hydroxypiperidine (e.g., 5.0 g, 24.84 mmol) in DCM (125 mL) in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Add Dess-Martin periodinane (e.g., 11.59 g, 27.33 mmol) in portions while maintaining the temperature at 0 °C.[1]
 - Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours. A white solid will precipitate.[1]
 - Filter the mixture to remove the white solid and wash the solid with ethyl acetate (100 mL).
 - Combine the organic filtrates and wash with a saturated sodium bicarbonate (NaHCO₃) solution (50 mL).[1]
 - Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-3-piperidone.[1] The product is typically a white solid with a yield of around 86%.[1]

This proposed protocol utilizes a Horner-Wadsworth-Emmons (HWE) reaction, a standard method for olefination, followed by reduction and hydrolysis.[5]

- Materials: 1-Boc-3-piperidone (1.0 eq.), Triethyl phosphonoacetate (1.1 eq.), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), Tetrahydrofuran (THF), Palladium on carbon

(10% Pd/C), Hydrogen (H₂), Lithium hydroxide (LiOH), Water, Diethyl ether, Hydrochloric acid (HCl).

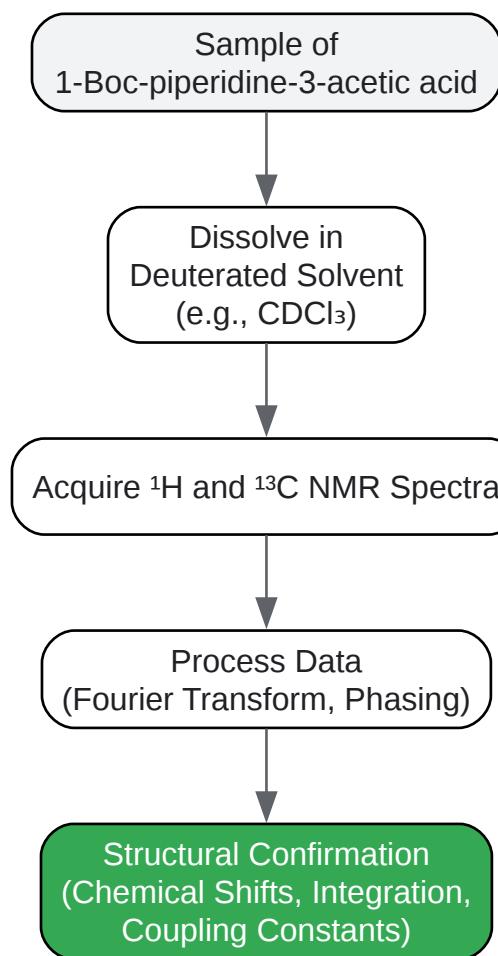
- Procedure:

- Horner-Wadsworth-Emmons Reaction:

- To a stirred suspension of NaH in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.
 - Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to form the ylide.
 - Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-piperidone in anhydrous THF dropwise.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction by carefully adding water. Extract the product with diethyl ether.
 - Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude ethyl 2-(1-Boc-piperidin-3-ylidene)acetate by column chromatography.

- Alkene Reduction:

- Dissolve the purified alkene intermediate in ethanol or ethyl acetate.
 - Add 10% Pd/C catalyst (catalytic amount).
 - Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
 - Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain ethyl 1-Boc-piperidine-3-acetate.


- Ester Hydrolysis:

- Dissolve the ester in a mixture of THF and water.
- Add LiOH (or NaOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
- Acidify the reaction mixture to pH ~3-4 with dilute HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate under reduced pressure to yield **1-Boc-piperidine-3-acetic acid**.

Characterization Methods

- Objective: To determine the chemical purity and, for chiral variants, the enantiomeric excess.
- Instrumentation: HPLC system with a UV detector.
- Method for Chemical Purity (Reversed-Phase):
 - Column: C18, 250 x 4.6 mm, 5 μm .
 - Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm.
 - Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
 - Analysis: Purity is calculated based on the area percentage of the main peak.
- Method for Enantiomeric Purity (Chiral HPLC):
 - Column: A suitable chiral stationary phase (e.g., Chiralpak AD-H).
 - Mobile Phase: Typically a mixture of hexane and isopropanol with a modifier like TFA.

- Analysis: The enantiomeric excess (ee%) is determined by comparing the peak areas of the two enantiomers.
- Objective: To confirm the chemical structure and identity of the compound.
- Instrumentation: NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- ^1H NMR Analysis: The spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, and the methylene protons of the acetic acid group.
- ^{13}C NMR Analysis: The spectrum will confirm the presence of all 12 carbon atoms, including the carbonyls of the Boc and carboxylic acid groups, and the carbons of the piperidine ring.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR characterization.

Applications in Drug Development

1-Boc-piperidine-3-acetic acid serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. The piperidine moiety is a common structural feature in many biologically active compounds.

- **Intermediate in Pharmaceutical Synthesis:** It is a key intermediate for piperidine-based drugs, which are known for their diverse biological activities.[\[3\]](#)
- **Peptide Chemistry:** The compound is used in peptide synthesis, where the Boc group allows for selective and efficient creation of complex peptide structures.[\[1\]](#)[\[2\]](#)
- **Drug Candidate Optimization:** Its structure enables researchers to modify and optimize potential drug candidates, aiming to enhance efficacy and reduce side effects.[\[3\]](#)
- **Biochemical Research:** The molecule is employed in studies of enzyme interactions and receptor binding, which contributes to a better understanding of biological processes and disease mechanisms.[\[3\]](#)

Safety and Handling

- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection. In case of dust formation, use a suitable respirator.
- **Handling:** Handle in a well-ventilated area. Avoid contact with skin and eyes and prevent dust formation.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.
- **First Aid:**
 - **Inhalation:** Move to fresh air.
 - **Skin Contact:** Wash off with soap and plenty of water.

- Eye Contact: Rinse cautiously with water for several minutes.
- Ingestion: Rinse mouth with water. Do not induce vomiting.

Consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-(S)-3-甲酸哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: 1-Boc-piperidine-3-acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b070066#1-boc-piperidine-3-acetic-acid-molecular-weight\]](https://www.benchchem.com/product/b070066#1-boc-piperidine-3-acetic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com